2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

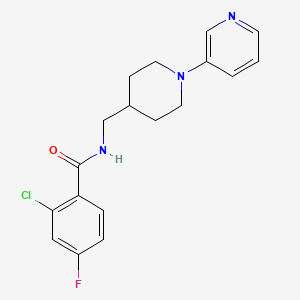

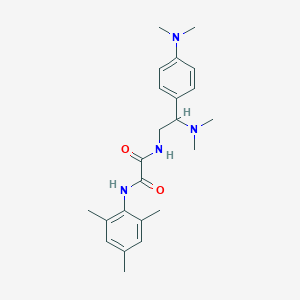

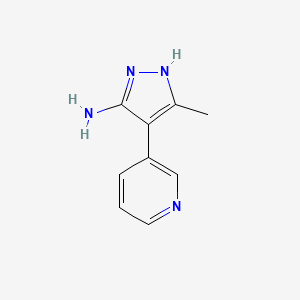

The compound “2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 1-position with a 2,3,5,6-tetramethylbenzenesulfonyl group and at the 2-position with a methyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 2-methylpiperidine with a 2,3,5,6-tetramethylbenzenesulfonyl chloride . The sulfonyl chloride is a good electrophile and would react with the nucleophilic nitrogen atom on the piperidine ring .Molecular Structure Analysis

The molecule contains a piperidine ring, which is a saturated six-membered ring with one nitrogen atom. This ring is substituted with a methyl group at the 2-position and a 2,3,5,6-tetramethylbenzenesulfonyl group at the 1-position .Chemical Reactions Analysis

As a tertiary amine, the nitrogen in the piperidine ring can participate in various reactions, such as alkylation, acylation, and quaternization . The sulfonyl group can also undergo various reactions, such as reduction to the sulfinate or sulfide .Aplicaciones Científicas De Investigación

Organocatalysis and Asymmetric Synthesis

Piperidines serve as essential synthetic building blocks for drug design. The compound’s six-membered heterocyclic ring, containing one nitrogen atom and five carbon atoms, makes it versatile for various reactions. Researchers have explored the use of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine in organocatalysis, where it acts as a catalyst to promote chemical transformations. Notably, it has been employed in enantioselective syntheses, yielding enantiomerically enriched products .

Biological Evaluation and Pharmacological Activity

Researchers have assessed the biological activity of synthetic and natural piperidines, including derivatives of our compound of interest. These evaluations involve testing their effects on cellular pathways, receptors, and enzymes. By understanding their pharmacological profiles, scientists aim to identify potential drug candidates.

Direcciones Futuras

The future directions for this compound would depend on its biological activity. Piperidine derivatives are known to have various biological activities and are present in many pharmaceuticals . Therefore, this compound could potentially be studied for its biological activity and potential use in pharmaceuticals.

Mecanismo De Acción

Target of Action

The primary targets of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine are currently unknown. Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting a wide range of potential targets

Mode of Action

The mode of action of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine Given the broad use of piperidine derivatives in pharmaceuticals , it’s likely that this compound interacts with its targets in a complex manner, leading to various physiological changes. More research is required to elucidate these interactions.

Biochemical Pathways

The biochemical pathways affected by 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine Piperidine derivatives are known to be involved in a variety of biological activities , suggesting that this compound could affect multiple pathways

Result of Action

The molecular and cellular effects of 2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine ’s action are currently unknown. Given the wide range of pharmaceutical applications of piperidine derivatives , this compound likely has diverse effects at the molecular and cellular level

Propiedades

IUPAC Name |

2-methyl-1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2S/c1-11-10-12(2)15(5)16(14(11)4)20(18,19)17-9-7-6-8-13(17)3/h10,13H,6-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZRRHNYHUDQBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2570568.png)

![3-(2,6-dichlorophenyl)-N-[4-(diethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2570571.png)

![tert-butyl N-({2-[(4-hydroxypiperidin-1-yl)methyl]phenyl}methyl)carbamate](/img/structure/B2570573.png)

![N-(benzo[d]thiazol-6-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2570576.png)